
2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline
Descripción general
Descripción
2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic, Anti-inflammatory, and Anticancer Activities : A study synthesized a series of compounds related to 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, which were screened for antidiabetic, anti-inflammatory, and anticancer activities. The compounds showed potential in these areas, indicating their relevance in pharmaceutical research (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
Microtubule-Binding Agents : Another study focused on the synthesis of 1,2,3-triazole analogs of combretastatin A-4, which included derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline. These compounds showed cytotoxicity and inhibited tubulin, suggesting potential as cancer therapeutic agents (Kristin Odlo et al., 2010).
Azo Dye Synthesis and Tautomerism : Research on new 1,2,4-triazole colorants involved coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives. This study revealed insights into the tautomerism of the dyes, influenced by the substituent nature at the aniline coupling component (M. Al-Sheikh et al., 2014).
Photoluminescent Copper(I) Complexes : Copper(I) complexes incorporating amido-triazole and diphosphine ligands were synthesized and characterized. These complexes, including derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, exhibited long-lived photoluminescence, making them of interest in materials science (Gerald F. Manbeck, W. Brennessel, & R. Eisenberg, 2011).
Antimicrobial Activity : A study on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which are structurally related to the compound , demonstrated moderate to good antimicrobial activities. This indicates their potential application in developing new antimicrobial agents (S. Kavitha et al., 2016).
Electroluminescent Properties : Research on indazole, pyrazole, and triazole/triphenylamine-based compounds, including derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, revealed their electroluminescent properties. These findings are significant in the development of organic light-emitting diodes (OLEDs) (Mi-Kyoung Jin et al., 2020).
Propiedades
IUPAC Name |
2-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZXOUPCWVAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
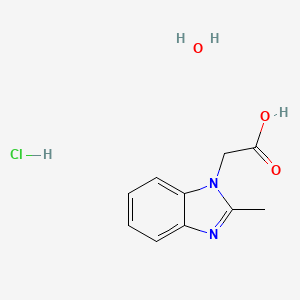

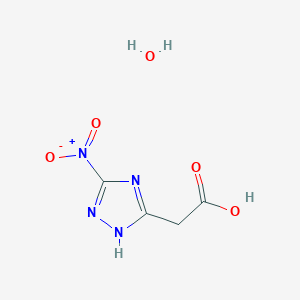
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/structure/B7971674.png)

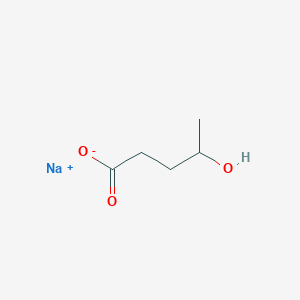
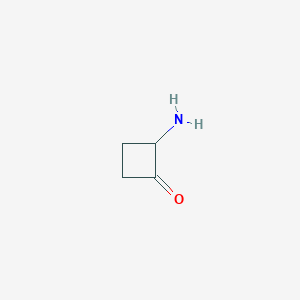


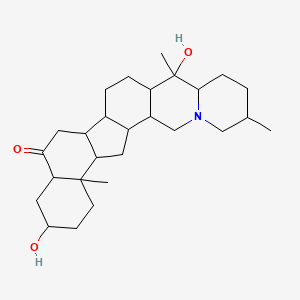
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7971744.png)